Perfluoro-tert-butanol

描述

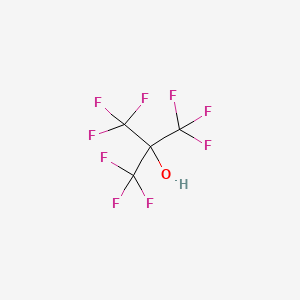

Perfluoro-tert-butanol, also known as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanol, is an organic compound characterized by its high fluorine content. This compound is notable for its unique properties, including high thermal stability, low surface energy, and resistance to chemical reactions. These attributes make it a valuable substance in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Perfluoro-tert-butanol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with water in the presence of a catalyst. This reaction yields this compound as a product. Another method includes the hydrolysis of perfluoro-tert-butyl fluoride .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of perfluoroisobutylene with water. This process is typically carried out under controlled conditions to ensure high yield and purity of the final product .

化学反应分析

Mitsunobu Reactions

Perfluoro-tert-butanol is widely used in Mitsunobu reactions to form perfluoro-tert-butyl ethers. Its enhanced acidity (pKa ~5.4) compared to non-fluorinated analogs facilitates efficient coupling with alcohols under Mitsunobu conditions .

Diazonium Coupling Reactions

Perfluoro-tert-butanol reacts with diazonium salts to form aryl ether derivatives, enabling the synthesis of fluorinated amino acids for ¹⁹F NMR applications .

Esterification and Etherification

The hydroxyl group in perfluoro-tert-butanol undergoes esterification and etherification, often requiring activation via tosyl chloride or Mitsunobu reagents .

Acid-Catalyzed Reactions

The strong acidity of perfluoro-tert-butanol (pKa ~5.4) enables its use as a catalyst or proton donor in hydrogen-bonded networks .

Key Findings:

-

Forms heterodimers with hydrogenated alcohols (e.g., methanol, tert-butanol) via O–H···O hydrogen bonds .

-

Disrupts TBH (tert-butanol) clusters in liquid mixtures, favoring smaller oligomers .

| Property | TBH (tert-butanol) | TBF (this compound) |

|---|---|---|

| Predominant Aggregates | Tetramers | Monomers/Dimers |

| pKa | ~19 | 5.4 |

Peptide Modification

Perfluoro-tert-butanol derivatives are incorporated into peptides to study conformational preferences and enhance ¹⁹F NMR sensitivity .

Example: Hydroxyproline Modification

Reaction :

-

Boc-protected hydroxyproline + perfluoro-tert-butanol

-

Mitsunobu conditions (DIAD, Ph₃P, DIPEA)

Outcome :

| Parameter | 4R-Isomer (4 ) | 4S-Isomer (8 ) |

|---|---|---|

| Yield | 78% | 65% |

| ¹⁹F NMR Sensitivity | 200 nM (5 min) | Comparable |

Co-crystallization

Perfluoro-tert-butanol forms co-crystals with tert-butanol at specific stoichiometries (2:1, 1:1), driven by fluorophobic effects .

| Phase Behavior | Observation |

|---|---|

| Eutectic Points | 2 observed (TBH:TBF ratios) |

| Congruent Melting Point | 1:1 stoichiometry |

Perfluoro-tert-butanol’s versatility in chemical reactions stems from its unique electronic and steric properties, making it indispensable in fluorinated compound synthesis and biophysical applications. Its high ¹⁹F NMR signal intensity and predictable reactivity ensure broad utility in both academic and industrial settings.

科学研究应用

Magnetic Resonance Imaging

Overview

Perfluoro-tert-butanol is recognized for its role as a building block for high-performance fluorine-19 magnetic resonance imaging (19F MRI) agents. The unique properties of PFTB, including its nine equivalent fluorine atoms and modifiable hydroxyl group, enhance the sensitivity and effectiveness of 19F MRI.

Key Findings

- Sensitivity Improvement : PFTB-based agents exhibit higher local concentrations of fluorine, which are crucial for generating clear images in MRI. The compound's physicochemical properties allow for better signal intensity compared to other perfluorocarbons .

- Clinical Relevance : The development of PFTB-based agents addresses the challenges faced by traditional 19F MRI agents, such as low sensitivity and organ retention issues. This positions PFTB as a promising candidate for clinical applications in non-invasive imaging .

| Feature | Traditional Agents | PFTB-based Agents |

|---|---|---|

| Number of Fluorines | Variable | 9 |

| Sensitivity | Low | High |

| Organ Retention | High | Reduced |

| Clinical Application | Limited | Expanding |

Peptide Pharmacokinetics

Overview

PFTB has been utilized in the synthesis of fluorinated amino acids, which serve as modulators and reporters of peptide pharmacokinetics. These compounds can enhance the pharmacokinetic profiles of peptide-based pharmaceuticals.

Key Findings

- Fluorinated Amino Acids : The incorporation of PFTB into β-amino acids has shown to improve membrane permeability and prolong in vivo half-life. This is attributed to the hydrophobic nature of the resulting compounds .

- Detection via NMR : The presence of multiple equivalent fluorines allows for rapid detection using 19F NMR spectroscopy at low concentrations, facilitating the study of protein interactions and functions in physiological conditions .

| Application Area | Traditional Methods | PFTB-enhanced Methods |

|---|---|---|

| Detection Sensitivity | Moderate | High |

| Membrane Permeability | Limited | Enhanced |

| In Vivo Stability | Short-lived | Prolonged |

Structural Studies

Overview

Recent studies have focused on the structural properties of liquid this compound using vibrational spectroscopy and molecular dynamics simulations. These investigations provide insights into its aggregation behavior and potential applications in hydrogen-bonded systems.

Key Findings

- Aggregation Behavior : Unlike its hydrogenated counterpart, this compound predominantly exists as monomers in solution, which enhances its potential as a proton donor in experimental studies .

- Spectroscopic Signature : The distinct spectral features observed in infrared spectroscopy indicate the presence of hetero-oligomers when mixed with hydrogenated alcohols, suggesting potential applications in studying complex solvent interactions .

Case Studies

-

Development of 19F MRI Agents

A study highlighted the synthesis and application of PFTB-based agents for 19F MRI, demonstrating improved imaging capabilities compared to traditional agents due to enhanced signal strength and reduced background interference . -

Synthesis of Fluorinated Amino Acids

Research on the synthesis of Fmoc-perfluoro-tert-butyl tyrosine illustrated how PFTB can be effectively incorporated into peptides, allowing for rapid detection via NMR spectroscopy at physiologically relevant concentrations . -

Hydrogen Bonding Studies

A detailed analysis using vibrational spectroscopy revealed that this compound disrupts hydrogen-bonded networks in alcohol mixtures, highlighting its utility in studying solvent interactions and molecular dynamics .

作用机制

The mechanism by which perfluoro-tert-butanol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. Its high electronegativity and low polarizability contribute to its unique reactivity. In biological systems, it can interact with proteins and enzymes, affecting their structure and function .

相似化合物的比较

Perfluoroisopropanol: Similar in structure but with different reactivity and applications.

Perfluorobutanol: Another fluorinated alcohol with distinct properties.

Hexafluoroisopropanol: Known for its use in polymer chemistry and as a solvent.

Uniqueness: Perfluoro-tert-butanol stands out due to its high fluorine content and unique combination of thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance .

生物活性

Perfluoro-tert-butanol (PFTB) is a fluorinated compound that has garnered attention for its unique physicochemical properties and potential applications in various fields, including medical imaging and toxicology. This article reviews the biological activity of PFTB, focusing on its mechanisms of action, toxicological effects, and applications in magnetic resonance imaging (MRI).

Overview of this compound

PFTB is a perfluorinated alcohol characterized by the presence of nine fluorine atoms and a hydroxyl group. Its chemical formula is . The compound's unique structure contributes to its distinct biological properties, making it suitable for applications in imaging and as a solvent in pharmaceutical formulations.

1. Interaction with Biological Molecules:

PFTB exhibits significant interactions with proteins and other biomolecules. Studies have shown that it can influence protein stability and solubility, which is crucial for pharmaceutical applications. For instance, in formulations containing proteins like lactate dehydrogenase and myoglobin, PFTB demonstrated a detrimental effect on protein recovery during freeze-drying processes due to its tendency to denature proteins by accumulating near positively charged residues .

2. Role as an Imaging Agent:

PFTB has been identified as a promising candidate for use in fluorine-19 magnetic resonance imaging (19F MRI). Its ability to provide high sensitivity and specificity in imaging applications is attributed to the presence of multiple fluorine atoms, which enhance signal detection . The modifiable hydroxyl group allows for further chemical modifications to optimize imaging properties.

Summary of Toxicological Findings

Applications in Research

1. Magnetic Resonance Imaging:

PFTB serves as a cornerstone for developing high-performance 19F MRI agents. Its physicochemical properties allow for improved sensitivity, making it suitable for tracking biological processes without ionizing radiation . Researchers are exploring various formulations to enhance the performance of PFTB-based MRI agents.

2. Pharmaceutical Formulations:

In pharmaceutical research, PFTB's role as a cosolvent has been investigated. It aids in increasing the solubility of hydrophobic drugs, enhancing product stability during lyophilization processes . However, caution is warranted due to its potential adverse effects on protein stability.

Case Studies

Case Study 1: 19F MRI Applications

A study highlighted the use of PFTB as an imaging agent in preclinical models. The results indicated that PFTB-based agents provided clearer images with higher contrast compared to traditional agents, demonstrating its potential in clinical applications .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving tert-butanol analogs, researchers observed significant renal effects following exposure. This raises concerns about the safety profile of PFTB, warranting further investigation into its long-term effects on human health .

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNOAVNRSFURIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073292 | |

| Record name | Nonafluoro-tert-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378-02-1 | |

| Record name | Perfluoro-tert-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2378-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonafluoro-tert-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002378021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonafluoro-tert-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-tert-butyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Perfluoro-tert-butanol itself might not have a specific biological target in the way pharmaceuticals do, its interactions heavily rely on hydrogen bonding. [, , , , ] For instance, it acts as a strong hydrogen bond donor, disrupting hydrogen-bonded networks in systems like hydrogenated alcohols, effectively acting as a “structure breaker.” [] This ability to disrupt and modulate hydrogen bonding influences its solvation properties and interactions with various molecules.

A:

Molecular Formula: C4H1F9O * Molecular Weight: 224.04 g/mol* Spectroscopic Data: * 1H NMR: The single proton on the hydroxyl group typically appears as a broad singlet due to hydrogen bonding. The chemical shift is highly dependent on the solvent and concentration. * 19F NMR: The nine equivalent fluorine atoms give rise to a strong singlet, making it a highly sensitive probe for NMR studies. [, ] * IR Spectroscopy:* A broad band characteristic of the O-H stretching vibration is observed. Its position and shape are sensitive to hydrogen bonding interactions. [, ]

A: this compound can act as a solvent and co-solvent in various organic reactions, influencing reaction rates and selectivities. [, ] For example, it is reported to promote endo-selective epoxide-opening cyclization reactions in combination with 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4). [] Its ability to modulate hydrogen bonding plays a key role in these reactions.

A: this compound has been used in molecular dynamics (MD) simulations to study its interactions with other molecules, especially in the context of hydrogen bonding. [, ] DFT (Density Functional Theory) calculations have been employed to analyze its vibrational spectra and understand its interactions at the molecular level. []

A: While this compound itself is not typically considered in a traditional pharmaceutical SAR context, modifications to its structure would significantly impact its hydrogen bonding ability. For example, changing the fluorine atoms to less electronegative substituents would decrease its hydrogen bond donating capacity. []

A: this compound, like many fluorinated compounds, requires careful handling and disposal. It’s crucial to consult the relevant safety data sheets and follow recommended safety protocols. []

ANone: As this compound is not a pharmaceutical agent, research focusing on its PK/PD or ADME properties is limited.

ANone: this compound is not a pharmaceutical and doesn't have traditional in vitro or in vivo efficacy endpoints.

ANone: The concept of resistance is not applicable to this compound as it is not a drug or a compound targeting specific biological pathways.

ANone: As with any chemical, handling this compound requires caution. Consult the safety data sheet for specific information regarding its toxicity and potential hazards.

ANone: Drug delivery and targeting strategies are not typically associated with this compound as it is not a pharmaceutical compound.

ANone: Biomarkers and diagnostics are not typically associated with this compound as it is not a pharmaceutical compound.

A: Common analytical techniques include: * NMR Spectroscopy (1H and 19F): Provides structural information and can be used for quantitative analysis due to the strong 19F signal. [, , , ] * Infrared Spectroscopy (IR): Offers information about the presence and strength of hydrogen bonding interactions. [, , ] * X-ray Diffraction: Can be used to study the structure of this compound in the solid state and in mixtures. []

A: As a fluorinated compound, this compound requires careful consideration regarding its environmental impact. Research into its degradation pathways and potential environmental effects is essential for responsible use and disposal. []

A: this compound exhibits solubility in various solvents, and its dissolution behavior is influenced by factors such as temperature and the nature of the solvent. []

ANone: As with any analytical method, validation is crucial. Specific validation parameters (accuracy, precision, specificity) depend on the chosen analytical technique and the intended application.

ANone: Quality control and assurance are paramount for any chemical. Manufacturers and suppliers typically provide information on purity and quality standards.

ANone: Several fluorinated alcohols and other solvents might offer comparable properties to this compound depending on the specific application. The choice of an alternative would depend on factors like cost, performance, and environmental impact.

ANone: Responsible disposal of this compound is crucial. It’s essential to consult local regulations and consider specialized waste disposal services for fluorinated compounds.

A: Standard laboratory equipment and techniques used in organic chemistry and analytical chemistry are suitable for working with this compound. Access to spectroscopic techniques like NMR and IR is beneficial. []

A: The development and application of this compound have been driven by research in areas like fluorine chemistry, solvent effects, and hydrogen bonding. Its unique properties have made it a valuable tool in various chemical and material science disciplines. []

A: this compound’s applications span disciplines like chemistry, material science, and chemical biology. Its use as a tool for studying hydrogen bonding, for instance, has implications in understanding biological systems and designing new materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。